BPR1K871 -

BPR1K871

Catalog Number: EVT-1534361
CAS Number:
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Source and Classification

The compound was first reported in scientific literature in 2016, where it was identified through rational design and synthesis aimed at inhibiting key kinases associated with tumor growth and survival . BPR1K871 is classified under small molecule inhibitors, specifically targeting multiple kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of BPR1K871 has undergone several optimization routes to enhance yield and reduce impurities. The most notable methods include:

  • Route A: Initial synthetic route that proved inefficient due to high impurity levels.
  • Route B1: Improved upon Route A by simplifying purification steps but still required further optimization.
  • Route B3: The latest and most efficient method, which eliminated hazardous reagents and reduced the number of steps from the original synthesis. This route achieved a yield of 16.5% over six steps with high purity (97.8%) using liquid-liquid continuous extraction techniques .

The final synthesis involves key steps such as chlorination using phosphorus oxychloride to minimize impurities, followed by the formation of the urea bond in a highly soluble salt form, facilitating easier product isolation.

Molecular Structure Analysis

Structure and Data

BPR1K871 has a complex molecular structure characterized by its quinazoline core. The molecular formula is C26H30N4OC_{26}H_{30}N_{4}O with a molecular weight of approximately 426.55 g/mol. The structure includes:

  • A quinazoline ring system.
  • Substituents at the 6- and 7-positions critical for its kinase inhibition activity.
  • A thiazoline side chain that enhances solubility and bioavailability.

The structural details are crucial for understanding its mechanism of action and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

BPR1K871 undergoes various chemical reactions during its synthesis, including:

  • Chlorination: The introduction of chlorine atoms at specific positions on the quinazoline ring is essential for subsequent reactions.
  • Urea Bond Formation: This reaction is critical for establishing the final active structure of BPR1K871.
Mechanism of Action

Process and Data

BPR1K871 functions primarily as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3) and Aurora Kinase A. Its mechanism involves:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of these kinases, BPR1K871 disrupts their activity, leading to decreased cell proliferation in cancer cells.
  • Cell Signaling Modulation: The compound alters signaling pathways that promote tumor growth, effectively inducing apoptosis in malignant cells.

In vitro studies have demonstrated significant efficacy against various cancer cell lines, with EC50 values around 5 nM for acute myeloid leukemia cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPR1K871 exhibits several important physical and chemical properties:

  • Solubility: Enhanced solubility due to the thiazoline side chain allows for better bioavailability.
  • Stability: The compound maintains stability under physiological conditions, which is essential for therapeutic applications.
  • LogD value: Approximately 2.80 at pH 7.4, indicating moderate lipophilicity conducive for oral bioavailability.

These properties are critical for its development as a therapeutic agent .

Applications

Scientific Uses

BPR1K871 has shown promise in several scientific applications:

  • Cancer Treatment: It is primarily investigated for treating acute myeloid leukemia and solid tumors due to its potent inhibitory effects on key kinases involved in cancer progression.
  • Preclinical Development: Ongoing studies aim to evaluate its efficacy in vivo using xenograft models, assessing both anti-tumor activity and safety profiles.

The compound's multi-targeted approach positions it as a potential candidate for combination therapies in oncology .

Introduction to BPR1K871

Molecular Context of Multi-Kinase Inhibitors in Oncology

Multi-kinase inhibitors represent a strategically significant class of anticancer agents designed to simultaneously target multiple oncogenic signaling pathways. This approach addresses the inherent redundancy and adaptability of cancer cells, which often develop resistance against single-target inhibitors [2]. BPR1K871 exemplifies this therapeutic strategy by concurrently inhibiting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA/B), two critical nodes in cancer proliferation and survival signaling networks. The molecular architecture of BPR1K871 features a quinazoline core—a privileged scaffold in kinase inhibitor design—optimized through structure-activity relationship (SAR) studies to achieve balanced potency against both kinase families [2] [6]. This dual targeting capability positions BPR1K871 as a promising candidate for malignancies driven by overlapping pathogenic pathways, particularly acute myeloid leukemia (AML) and select solid tumors where FLT3 and Aurora kinases exhibit co-dependent signaling [9].

Table 1: Comparative Profile of Selected Multi-Kinase Inhibitors in Oncology

InhibitorPrimary TargetsTherapeutic ApplicationsDevelopment Status
BPR1K871FLT3 (IC₅₀=19nM), AURKA (IC₅₀=22nM), AURKB (IC₅₀=13nM)AML, colorectal cancer, pancreatic cancerPreclinical candidate
MidostaurinFLT3, PKC, KIT, VEGFRAML (FLT3-mutated)FDA-approved
SorafenibRAF, VEGFR, PDGFR, FLT3Renal cell carcinoma, hepatocellular carcinomaFDA-approved
QuizartinibFLT3, KIT, PDGFRAML (FLT3-ITD positive)Phase 3
CG-806 (luxeptinib)FLT3, BTK, Aurora kinasesFLT3-mutated AML, resistance settingsClinical evaluation

Therapeutic Rationale for Targeting FLT3 and Aurora Kinases in AML and Solid Tumors

The concurrent inhibition of FLT3 and Aurora kinases presents a mechanistically synergistic approach for several cancer types:

  • FLT3 in Hematologic Malignancies: FLT3 mutations occur in approximately 30% of AML cases, predominantly as internal tandem duplications (FLT3-ITD, ~25%) and tyrosine kinase domain mutations (FLT3-TKD, ~5-10%). These mutations drive constitutive activation of pro-survival pathways (STAT5, PI3K/AKT, MEK/ERK), contributing to uncontrolled proliferation and poor prognosis. FLT3-ITD patients exhibit high relapse rates and reduced overall survival with conventional therapies [4] [7].

  • Aurora Kinases in Mitotic Regulation: Aurora kinase A (AURKA) regulates mitotic entry and spindle assembly, while Aurora kinase B (AURKB) controls chromosomal segregation and cytokinesis. Overexpression of Aurora kinases induces genomic instability and is observed across diverse malignancies, including AML, colorectal cancer (COLO205), and pancreatic adenocarcinoma (Mia-PaCa2) [2] [6]. Aurora kinases also function as resistance mediators in FLT3-inhibited AML cells through autophagy activation and compensatory survival signaling [9].

  • Synergistic Effects: Dual inhibition disrupts complementary oncogenic pathways: FLT3 blockade suppresses cytokine-independent proliferation, while Aurora kinase inhibition induces mitotic catastrophe and overcomes microenvironment-mediated resistance. BPR1K871 demonstrates potent anti-proliferative effects in FLT3-mutant AML models (MOLM-13, MV4-11; EC₅₀ ~5nM) and solid tumor lines (COLO205, Mia-PaCa2; EC₅₀ <100nM) by simultaneously targeting both kinase families [2] [6].

Table 2: Preclinical Efficacy of BPR1K871 Across Tumor Models

Cancer ModelCell Line/TypeKey Molecular FeaturesBPR1K871 Efficacy (EC₅₀)
AMLMOLM-13FLT3-ITD mutation~5 nM
AMLMV4-11FLT3-ITD mutation~5 nM
Colorectal AdenocarcinomaCOLO205Wild-type FLT3, AURKA overexpression<100 nM
Pancreatic Ductal AdenocarcinomaMia-PaCa2KRAS mutation, AURKB overexpression<100 nM
Resistant AMLBa/F3 FLT3-ITD/D835YFLT3-ITD + TKD double mutationSignificant apoptosis induction

Historical Development of Quinazoline-Based Kinase Inhibitors

The quinazoline nucleus has evolved as a privileged scaffold in kinase inhibitor development due to its optimal drug-like properties and versatile binding interactions with ATP pockets:

  • Early Generations: First-generation inhibitors featured 4-anilinoquinazoline structures that established key binding motifs: N1 formed hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR), while N3 interacted via water-mediated bonds. Substituents at the 4-position engaged hydrophobic pockets, exemplified by gefitinib (EGFR IC₅₀=27nM) and erlotinib (EGFR IC₅₀=2nM) [5] [8]. These agents demonstrated clinical efficacy but faced limitations from acquired resistance mutations (e.g., EGFR T790M).

  • Structural Evolution: Second-generation inhibitors incorporated Michael acceptor warheads (e.g., afatinib's dimethylaminocrotonamide) to enable covalent binding to cysteine residues (Cys797 in EGFR), overcoming gatekeeper mutations. Simultaneously, scaffold hopping strategies explored alternative heterocycles, leading to the discovery that quinazoline offered superior physicochemical properties over furanopyrimidine precursors—reducing logD from 7.10 to 4.41 and molecular weight from 567 to 485 Da—while maintaining kinase affinity [2] [8].

  • BPR1K871 Optimization: The development of BPR1K871 emerged from systematic SAR studies of lead compound 4 (FLT3 IC₅₀=127nM; AURKA IC₅₀=5nM). Methoxy substitutions at quinazoline positions 6 and 7 proved critical: removal diminished activity (>10-fold FLT3 loss), while optimized alkoxy chains preserved dual inhibition. BPR1K871 (compound 77) achieved balanced potency (FLT3 IC₅₀=19nM; AURKA IC₅₀=22nM) alongside improved aqueous solubility, enabling progression to in vivo evaluation [2] [6].

Figure 1: Structural Evolution from Early Quinazolines to BPR1K871

Early Generation:  Gefitinib  O  ╱  ╲  N     N  ╲   ╱  C - NH - - - Aniline  (EGFR-specific)  Second Generation:  Afatinib  O  ╱  ╲  N     N - CH=CH-C(O)NHCH₃  ╲   ╱    │  C - NH -    F  (Covalent binding)  BPR1K871  O  ╱  ╲  N     N - Linker - Urea - Thiazole  ╲   ╱  C - OCH₂CH₂N(CH₃)₂  (FLT3/AURKA dual inhibition)  

Table 3: Key Milestones in Quinazoline-Based Kinase Inhibitor Development

EraRepresentative AgentsTarget ProfileClinical Impact
First-Generation (2000s)Gefitinib, ErlotinibEGFR wild-typeNSCLC approval; revolutionized targeted therapy
Second-Generation (2010s)Afatinib, DacomitinibEGFR mutants (incl. T790M)Overcame acquired resistance; improved PFS
Dual/Multi-Target (2020s)BPR1K871, CG-806FLT3, Aurora kinases, BTKAddresses heterogeneous tumors & microenvironment resistance

The kinome profiling of BPR1K871 revealed inhibition of 77 therapeutically relevant kinases out of 395 tested at 1μM concentration, confirming its multi-kinase activity [2]. This broad-spectrum activity likely contributes to its efficacy across diverse tumor models and positions it as a promising candidate for overcoming the resistance mechanisms that limit selective FLT3 inhibitors.

Properties

Product Name

BPR1K871

IUPAC Name

1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

InChI

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)

InChI Key

MMVLETOTGHDVPQ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1

Solubility

Soluble in DMSO

Synonyms

BPR1K871; BPR1K-871; BPR1K 871.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.